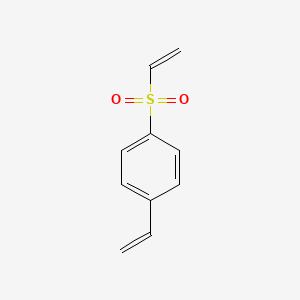
Benzene,1-ethenyl-4-(ethenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-ethenyl-4-(ethenylsulfonyl)-: is an organic compound with the molecular formula C10H10O2S It is a derivative of benzene, where one hydrogen atom is replaced by an ethenyl group and another hydrogen atom is replaced by an ethenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-ethenyl-4-(ethenylsulfonyl)- typically involves the reaction of benzene with ethenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring.
Industrial Production Methods: Industrial production of Benzene,1-ethenyl-4-(ethenylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzene,1-ethenyl-4-(ethenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenylsulfonyl group to a sulfonyl group.
Substitution: The ethenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the ethenyl groups under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene,1-ethenyl-4-(ethenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene,1-ethenyl-4-(ethenylsulfonyl)- involves its interaction with molecular targets and pathways. The ethenylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
- Benzene,1-ethenyl-4-methylsulfonyl-
- Benzene,1-ethenyl-4-ethyl-
- Benzene,1-ethenyl-4-ethynyl-
Comparison: Benzene,1-ethenyl-4-(ethenylsulfonyl)- is unique due to the presence of both ethenyl and ethenylsulfonyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethenylsulfonyl group enhances its ability to undergo oxidation and reduction reactions, making it a versatile compound in various chemical processes.
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1-ethenyl-4-ethenylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c1-3-9-5-7-10(8-6-9)13(11,12)4-2/h3-8H,1-2H2 |
InChI Key |
CXTXADCCUVACGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















